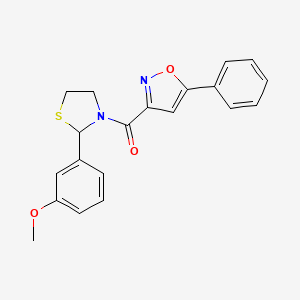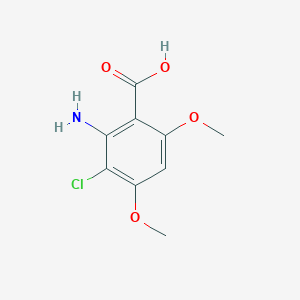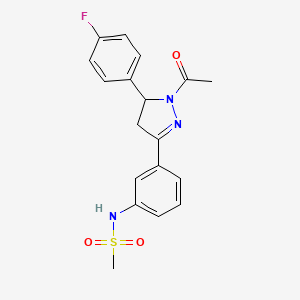![molecular formula C7H7N3S B2380260 7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)
7-Methylthieno[3,2-d]pyrimidin-4-amine
説明
OSM-S-436は、その潜在的な治療用途により医薬品化学の分野で注目を集めている化合物です。これは、マラリア原虫Plasmodium falciparumを含むさまざまな病原体に対する生物活性で知られているアミノチエノピリミジンスルホンアミド類に属します。
2. 製法
合成経路と反応条件: OSM-S-436の合成は、通常、チエノピリミジン骨格の構築とそれに続くスルホンアミド基の導入を含みます。一般的な方法には以下のようなものがあります。
チエノピリミジン核の形成: これは、適切な前駆体を制御された条件下で環化させる多段階プロセスによって達成できます。
スルホンアミド基の導入: スルホンアミド基は、トリエチルアミンなどの塩基の存在下でスルホニルクロリドとの反応によって導入されます。
工業生産方法: OSM-S-436の工業生産は、高収率と高純度を確保するために合成経路の最適化を含む可能性があります。これには以下のようなものがあります。
バッチ処理: 環化およびスルホンアミド導入工程を実施するために、大規模反応器を使用します。
精製: 再結晶またはクロマトグラフィーなどの技術を使用して最終生成物を精製します。
反応の種類:
酸化: OSM-S-436は、特にスルホンアミド基の硫黄原子で酸化反応を受ける可能性があります。
還元: この化合物は、特定の条件下で還元され、生物活性が変化する可能性があります。
置換: チエノピリミジン核またはスルホンアミド基に対してさまざまな置換反応を実行して、異なる特性を持つ類似体を作成できます。
一般的な試薬と条件:
酸化剤: 過酸化水素または過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤またはアミンなどの求核剤。
主要な生成物:
酸化生成物: スルホキシドまたはスルホン。
還元生成物: チエノピリミジン核の還元形。
置換生成物: 生物活性が変化したさまざまな類似体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: マラリアの原因となるPlasmodium falciparumに対する活性を調査しました。
医学: マラリアやその他の寄生虫感染症の治療のための潜在的な治療薬。
産業: 新しい医薬品や農薬の開発に使用できる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-436 typically involves the construction of the thienopyrimidine scaffold followed by the introduction of the sulfonamide group. One common method includes:
Formation of Thienopyrimidine Core: This can be achieved through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced via a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of OSM-S-436 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and sulfonamide introduction steps.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: OSM-S-436 can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: The compound can be reduced under specific conditions, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the thienopyrimidine core or the sulfonamide group to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles such as amines.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the thienopyrimidine core.
Substitution Products: Various analogs with modified biological activity.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its activity against , the causative agent of malaria.
Medicine: Potential therapeutic agent for treating malaria and other parasitic infections.
Industry: Could be used in the development of new pharmaceuticals or agrochemicals.
作用機序
OSM-S-436の作用機序には、マラリア原虫の特定の酵素の阻害が含まれます。それはアスパラギニル-tRNAシンテターゼ酵素を標的にし、タンパク質合成の阻害とアミノ酸飢餓応答の活性化につながります。 これは最終的に寄生虫の死をもたらします .
類似の化合物:
OSM-S-106: 同様の生物活性を持つ別のアミノチエノピリミジンスルホンアミド。
TCMDC-135294: Plasmodium falciparumに対して活性を持つ構造的に関連する化合物。
独自性: OSM-S-436は、アスパラギニル-tRNAシンテターゼ酵素の特定の標的化によってユニークであり、これは、異なる酵素または経路を標的にする可能性のある他の化合物とは異なります。チエノピリミジン核とスルホンアミド基の特定の配置などのその構造的特徴は、その独特の生物活性に貢献しています。
類似化合物との比較
OSM-S-106: Another aminothienopyrimidine sulfonamide with similar biological activity.
TCMDC-135294: A structurally related compound with activity against .
Uniqueness: OSM-S-436 is unique due to its specific targeting of the asparaginyl-tRNA synthetase enzyme, which distinguishes it from other compounds that may target different enzymes or pathways. Its structural features, such as the specific arrangement of the thienopyrimidine core and sulfonamide group, contribute to its distinct biological activity.
特性
IUPAC Name |
7-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVNBRIUXIJLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)

![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380184.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2380186.png)
![methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)
![3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)
![1-(2-Methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2380189.png)
![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)
![4-butyl-1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2380194.png)

![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)

